6-(3-bromo-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
6-(3-BROMO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as bromo, methoxy, and methyl groups
Properties
Molecular Formula |
C21H22BrN5O2S |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
6-(3-bromo-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22BrN5O2S/c1-11-6-5-7-16(12(11)2)23-20(28)19-18(14-8-9-17(29-4)15(22)10-14)26-27-13(3)24-25-21(27)30-19/h5-10,18-19,26H,1-4H3,(H,23,28) |
InChI Key |
PAYXCYNTTUDBHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC(=C(C=C4)OC)Br)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(3-BROMO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the thiadiazine ring: This step involves the fusion of the triazole ring with a thiadiazine ring, often using sulfur-containing reagents.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
6-(3-BROMO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromo and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
6-(3-BROMO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential as a biochemical probe.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 6-(3-BROMO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in critical biological processes, such as kinases and G-protein coupled receptors.
Pathways: The compound modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
6-(3-BROMO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with similar compounds such as:
3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound also features a triazolothiadiazine core but differs in its substituents, leading to distinct biological activities.
Other triazolothiadiazines: Compounds with variations in the substituents on the triazole and thiadiazine rings exhibit different chemical and biological properties, highlighting the importance of structural modifications in determining their functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
